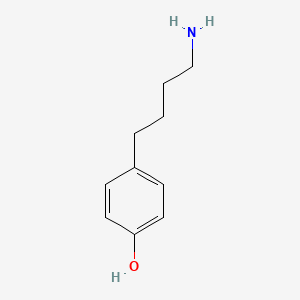

4-(4-Aminobutyl)phenol

Overview

Description

- 4-(4-Aminobutyl)phenol is a chemical compound with the molecular formula C<sub>10</sub>H<sub>15</sub>NO .

- It contains a phenolic ring with an amino group attached to a butyl chain.

- The IUPAC name is 4-(4-aminobutyl)phenol .

Synthesis Analysis

- The synthesis of 4-(4-aminobutyl)phenol can be achieved through various methods, including nucleophilic aromatic substitution or reductive amination of appropriate precursors.

Molecular Structure Analysis

- The molecular structure of 4-(4-aminobutyl)phenol consists of a phenolic ring (phenol) with an additional butylamine group attached to the benzene ring.

Chemical Reactions Analysis

- As a phenol, it is highly reactive in electrophilic aromatic substitution reactions.

- It can undergo halogenation, nitration, sulfonation, and Friedel–Crafts reactions.

Physical And Chemical Properties Analysis

- Physical Form : Pale-yellow to yellow-brown solid.

- Molecular Weight : 165.24 g/mol.

- Density : Approximately 1.05 g/cm³.

- Boiling Point : Approximately 315.3°C at 760 mmHg.

Scientific Research Applications

Electrochemical Studies

Voltammetric and Spectroelectrochemical Investigations : Studies have shown that compounds like 4-aminophenol undergo electrochemical oxidation at gold electrodes in different media, revealing their potential for electroanalytical applications and understanding of their electrochemical behavior (Schwarz et al., 2003). This research provides foundational knowledge for developing sensors or other electrochemical devices that utilize 4-aminophenol derivatives.

Biodegradation and Environmental Applications

Degradation by Pseudomonas sp. : Metabolic profiling of Pseudomonas sp. has shown that phenols like 4-chlorophenol can be biodegraded, highlighting a possible environmental application in the treatment of phenolic pollutants (Liu et al., 2014). The study suggests that the addition of phenol enhances the degradation of chlorophenols, offering insight into strategies for bioremediation of contaminated environments.

Biochemical Insights and Applications

Phenolic Acids in Biology and Medicine : Chlorogenic Acid (CGA) is a phenolic compound with significant biological and pharmacological effects, including antioxidant, antibacterial, and neuroprotective activities (Naveed et al., 2018). This review underlines the broad potential of phenolic acids in health and disease, suggesting areas for further research that could include derivatives of 4-(4-Aminobutyl)phenol.

Analytical Applications

Spectrofluorometric Protein Determination : Utilizing 4-aminophenol for the determination of proteins via synchronous fluorescence is a novel approach that could have significant implications for bioanalysis, offering a sensitive and reliable method for protein quantification in various samples (Wang et al., 2002).

Synthetic Pathways and Material Science Applications

Novel Phenol Synthetic Pathways in E. coli : Engineering Escherichia coli to produce phenol from glucose opens new avenues for sustainable production of this important chemical, demonstrating the potential for metabolic engineering in creating renewable resources for industrial chemicals (Miao et al., 2015).

Safety And Hazards

Future Directions

- Research avenues for 4-(4-aminobutyl)phenol could include exploring its applications in pharmaceuticals, materials science, or organic synthesis.

Remember to consult relevant scientific literature for more in-depth information. If you need further details, feel free to ask! 😊

properties

IUPAC Name |

4-(4-aminobutyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,12H,1-3,8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHTJVDOGLJMYTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40440986 | |

| Record name | 4-(4-aminobutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Aminobutyl)phenol | |

CAS RN |

22205-09-0 | |

| Record name | 4-(4-aminobutyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40440986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

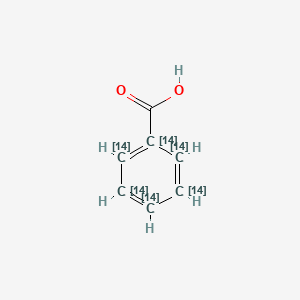

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Hydroxyphenyl)pyrano[2,3-b]pyridin-4-one](/img/structure/B1600840.png)

![N-benzyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1600854.png)